molecular formula C17H16F2N4O2S B2835894 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448075-72-6

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2835894
CAS No.: 1448075-72-6
M. Wt: 378.4
InChI Key: AMGQJHOHTFYZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1448075-72-6) is a high-purity, synthetic small molecule with a molecular formula of C17H16F2N4O2S and a molecular weight of 378.4 g/mol . This complex sulfonamide derivative features a pyrazole core substituted with a pyridin-4-yl moiety, linked via an ethyl chain to a methanesulfonamide group bearing a 2,5-difluorophenyl ring. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery for their potential in receptor modulation and enzyme inhibition studies . The modular design, incorporating a privileged pyrazole-heterocycle scaffold, allows for targeted interactions with biological targets. The presence of fluorine atoms is a strategic feature known to enhance metabolic stability and improve membrane permeability, making this compound a valuable intermediate for optimizing pharmacokinetic properties . Researchers are exploring such molecules for the development of novel biologically active agents, particularly in areas requiring selective binding. This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-15-1-2-16(19)14(11-15)12-26(24,25)21-8-10-23-9-5-17(22-23)13-3-6-20-7-4-13/h1-7,9,11,21H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGQJHOHTFYZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been found to interact with several biomolecules. Its unique structure allows it to form stable complexes with various enzymes and proteins.

Cellular Effects

In cellular systems, 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been observed to influence various processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects are dependent on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is complex and multifaceted. It can bind to certain biomolecules, potentially inhibiting or activating enzymes, and can induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide vary with dosage. Threshold effects have been observed, and high doses can lead to toxic or adverse effects.

Metabolic Pathways

1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide and its effects on activity or function are areas of active research. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several derivatives documented in patents and synthetic studies. Below is a detailed analysis of key analogs, emphasizing structural variations, biological targets, and pharmacological data where available.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/ID Structural Features Target/Activity Key Data/Findings References
Target Compound 2,5-Difluorophenyl, pyridin-4-yl-pyrazole, methanesulfonamide Hypothesized kinase inhibition N/A (structural analogies suggest TRK or related kinase targeting)
(S)-N-(7-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)-6-chloropyridin-3-yl)-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide (157E) 3,5-Difluorophenyl, chloropyridine, indazole, methanesulfonamide Kinase inhibition (implied) Synthesized via LiOH-mediated deprotection; improved solubility due to Cl substituent
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives 2,5-Difluorophenyl, pyrazolo-pyrimidine core TRK kinase inhibitors (cancer treatment) Explicitly patented as TRK inhibitors; IC₅₀ values <100 nM for TRK-A/B/C isoforms
(S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)pyridin-2-yl)ethyl)acetamide (189) Bis(difluoromethyl)pyrazole, chloropyridine, indazole, sulfonamide Undisclosed therapeutic target Enhanced metabolic stability due to difluoromethyl groups; synthesized via acid coupling
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl, pyrazolo-pyrimidine, chromen-4-one, benzenesulfonamide Kinase inhibition (implied) Mass: 589.1 [M+H]⁺; melting point 175–178°C; synthesized via Suzuki coupling

Key Structural and Functional Insights

Fluorine Substitution Patterns: The target compound’s 2,5-difluorophenyl group contrasts with the 3,5-difluorophenyl in compound 157E. Bis(difluoromethyl)pyrazole in compound 189 enhances hydrophobicity and resistance to oxidative metabolism compared to the target compound’s pyridinyl-pyrazole system .

Heterocyclic Core Modifications :

  • Replacement of the target’s pyridinyl-pyrazole with a pyrazolo-pyrimidine (as in TRK inhibitors and Example 53 ) introduces additional hydrogen-bonding sites, often correlating with higher kinase affinity.

Sulfonamide Functionality :

  • The methanesulfonamide group in the target compound is conserved in analogs like 157E and 189, suggesting its critical role in binding via sulfonamide-oxygen interactions with kinase hinge regions .

Synthetic Strategies :

  • Common steps include amide coupling (e.g., TFA-mediated deprotection in compound 19F ) and cross-coupling reactions (e.g., Suzuki-Miyaura for pyrazolo-pyrimidine derivatives ).

Pharmacological and Developmental Considerations

  • TRK Kinase Inhibitors : The pyrazolo-pyrimidine derivatives in demonstrate explicit TRK inhibition, a property inferred for the target compound due to structural parallels. However, the absence of a pyrimidine ring may limit its potency compared to these patented analogs .
  • Metabolic Stability : Fluorine and sulfonamide groups in the target compound likely confer favorable pharmacokinetics, though analogs with chlorine (e.g., 157E) or difluoromethyl (e.g., 189) substituents may exhibit longer half-lives .

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (DMF or acetonitrile) to enhance reaction rates.
  • Monitor reaction progress with HPLC to identify intermediate purity thresholds .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., distinguishing pyrazole C-H environments) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
  • X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (torsion angles, intermolecular interactions) .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data?

Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and incubation times .
  • Orthogonal validation : Pair enzymatic inhibition assays (e.g., IC₅₀) with cellular viability assays (MTT) to confirm specificity .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What computational methods predict binding affinity with enzyme targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against target crystal structures (e.g., COX-2 or kinase domains) to identify key interactions (hydrogen bonds with pyridin-4-yl) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity) with activity using descriptors like logP and polar surface area .

Basic: What parameters are critical for stability studies?

Answer:

  • pH sensitivity : Test degradation in buffers (pH 3–9) via HPLC to identify labile bonds (e.g., sulfonamide hydrolysis) .
  • Thermal stability : Use accelerated aging (40–60°C) to model shelf-life .
  • Light exposure : Conduct photostability studies under ICH guidelines (UV-vis irradiation) .

Advanced: How does crystallography elucidate pyrazole ring flexibility?

Answer:

  • SHELXL refinement : Analyze torsion angles (e.g., pyrazole N1-C2-C3-N4) to quantify ring puckering .
  • Hirshfeld surface analysis : Map close contacts (e.g., C-F⋯H interactions) influencing conformational stability .

Advanced: How do structural modifications impact biological activity compared to analogs?

Answer:

Substituent Biological Activity Key Reference
2,5-DifluorophenylEnhanced kinase inhibition
Thiophene (vs. pyridinyl)Reduced receptor binding affinity
TrifluoromethylImproved metabolic stability

Q. Methodological Insight :

  • Replace pyridin-4-yl with thiophene in analogs to study π-π stacking trade-offs via SPR (surface plasmon resonance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.